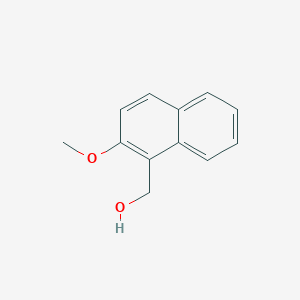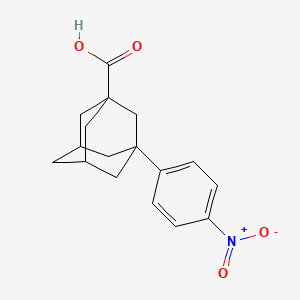
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide
Overview
Description
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a chemical compound with the molecular formula C23H24BrO2P. It is known for its applications in organic synthesis, particularly in the preparation of various ligands and reagents. The compound is characterized by the presence of a triphenylphosphonium group attached to a 1,3-dioxolane moiety, making it a versatile reagent in chemical reactions .
Mechanism of Action
Target of Action
It has been used in the preparation of ligands for histamine receptor binding with h3/h4 subtype selectivity . This suggests that histamine receptors could be potential targets.
Mode of Action
It is known to be a reactant for Wittig olefination , a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide .
Biochemical Pathways
The compound has been used in the preparation of dual inhibitors of phosphodiesterase-4 and serotonin reuptake . This suggests that it may affect the biochemical pathways involving these two enzymes, potentially influencing cyclic AMP levels and serotonin signaling .
Pharmacokinetics
Its solubility in methanol suggests that it might have good bioavailability
Biochemical Analysis
Biochemical Properties
(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in Wittig olefination reactions where it introduces a 1,3-dioxolane moiety . This compound interacts with various enzymes and proteins, including those involved in histamine receptor binding and phosphodiesterase-4 inhibition . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways. Additionally, this compound can alter cellular metabolism by inhibiting or activating specific enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby inhibiting or activating their functions . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the modulation of cellular pathways and processes, leading to the observed biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or receptors . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. This compound has been shown to influence pathways related to energy metabolism, lipid synthesis, and inflammatory responses.
Transport and Distribution
Within cells and tissues, (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall efficacy in biochemical and cellular processes.
Subcellular Localization
The subcellular localization of (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular pathways and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-bromoethyl-1,3-dioxolane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The product is then purified through recrystallization from solvents such as dichloromethane and diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Wittig Reactions: It is commonly used in Wittig olefination reactions to form alkenes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Common Reagents and Conditions
Wittig Reactions: Typically carried out in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Substitution Reactions: Often involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild heating conditions.
Major Products
Wittig Reactions: The major products are alkenes with varying substituents depending on the aldehyde or ketone used.
Substitution Reactions: The products are typically substituted phosphonium salts.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
Uniqueness
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is unique due to its specific structure, which combines the stability of the triphenylphosphonium group with the reactivity of the 1,3-dioxolane moiety. This combination allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-4-10-20(11-5-1)26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23-24-17-18-25-23;/h1-15,23H,16-19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJKBPSRKLHANV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888675 | |
| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86608-70-0 | |
| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86608-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, (2-(1,3-dioxolan-2-yl)ethyl)triphenyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086608700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














